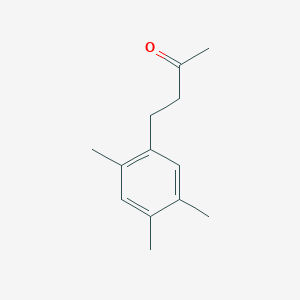
2-Butanone, 4-(2,4,5-trimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4,5-Trimethylphenyl)butan-2-one is an organic compound with the molecular formula C13H18O It is a ketone derivative characterized by the presence of a butan-2-one backbone substituted with a 2,4,5-trimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-trimethylphenyl)butan-2-one typically involves the alkylation of 2,4,5-trimethylbenzene with a suitable butanone derivative. One common method includes the Friedel-Crafts acylation reaction, where 2,4,5-trimethylbenzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 4-(2,4,5-trimethylphenyl)butan-2-one may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-(2,4,5-Trimethylphenyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, such as using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
4-(2,4,5-Trimethylphenyl)butan-2-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed transformations and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 4-(2,4,5-trimethylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its transformation into other bioactive compounds. The exact pathways and targets depend on the specific context of its use.
類似化合物との比較
Similar Compounds
4-(2,4,6-Trimethylphenyl)butan-2-one: Similar structure but with a different substitution pattern on the aromatic ring.
4-(4-Hydroxyphenyl)butan-2-one:
Uniqueness
4-(2,4,5-Trimethylphenyl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
生物活性
2-Butanone, 4-(2,4,5-trimethylphenyl)-, also known by its CAS number 59372-86-0, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of ketones and is characterized by a phenyl group substituted with three methyl groups. Understanding its biological activity is crucial for its application in fields such as pharmacology and toxicology.
The chemical structure and properties of 2-Butanone, 4-(2,4,5-trimethylphenyl)- can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H18O |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 4-(2,4,5-trimethylphenyl)-2-butanone |
| CAS Number | 59372-86-0 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and mechanisms of action. The following sections detail these findings.
The mechanism by which 2-Butanone, 4-(2,4,5-trimethylphenyl)- exerts its biological effects involves interactions with specific cellular targets. Research indicates that it may influence pathways related to inflammation and cellular signaling.
- Anti-inflammatory Effects : Studies have shown that compounds similar to 2-butanone can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : The presence of multiple methyl groups in the phenyl ring may enhance the compound's ability to scavenge free radicals.
Pharmacological Studies
Research has demonstrated various pharmacological activities attributed to this compound:
- Cytotoxicity : In vitro studies indicate that at certain concentrations, 2-butanone can induce cytotoxic effects in cancer cell lines.
- Antimicrobial Properties : Preliminary assays suggest potential antimicrobial activity against various bacterial strains.
Case Studies
Several case studies have contributed to understanding the biological effects of this compound:
- Study on Cytotoxicity : A study conducted on human cancer cell lines revealed that exposure to varying concentrations of 2-butanone led to a dose-dependent increase in cell death. The IC50 value was determined to be approximately 50 µM .
- Antimicrobial Assay : Another investigation assessed the antimicrobial properties against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at concentrations above 100 µM .
Research Findings
Recent research has focused on the broader implications of using 2-butanone derivatives in therapeutic applications:
- Drug Development : Its structural features make it a candidate for developing new anti-inflammatory drugs. Compounds derived from this structure have shown promise in preclinical models .
- Environmental Toxicology : Studies evaluating the environmental impact highlight concerns regarding the toxicity of this compound in aquatic ecosystems, necessitating further research into its degradation products and ecological effects .
特性
CAS番号 |
59372-86-0 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
4-(2,4,5-trimethylphenyl)butan-2-one |
InChI |
InChI=1S/C13H18O/c1-9-7-11(3)13(8-10(9)2)6-5-12(4)14/h7-8H,5-6H2,1-4H3 |
InChIキー |
JUTGXFGMWYGUCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)CCC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















